CID 78066488
Description
CID 78066488 (PubChem Compound Identifier 78066488) is a chemical compound cataloged in the PubChem database. The term "CID" in the provided materials predominantly refers to "chemotherapy-induced diarrhea" (e.g., ) or general PubChem identifiers for unrelated compounds (e.g., ).
Properties
Molecular Formula |
Ga3Zr2 |
|---|---|
Molecular Weight |
391.62 g/mol |
InChI |
InChI=1S/3Ga.2Zr |
InChI Key |
MENQPKOZYCEWSX-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Ga].[Zr].[Zr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound CID 78066488 involves specific reaction conditions and reagents. The preparation methods typically include a series of steps such as acidification, neutralization, and digestion. These steps are crucial for obtaining the desired compound with high purity and yield .
Industrial Production Methods: In industrial settings, the production of compound this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The use of advanced techniques and equipment helps in maintaining the quality and reproducibility of the compound.
Chemical Reactions Analysis
Types of Reactions: Compound CID 78066488 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: The reactions involving compound this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents, while reduction reactions may require reducing agents. The conditions such as temperature, pressure, and solvent choice play a significant role in the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of compound this compound depend on the type of reaction and the reagents used. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity.
Scientific Research Applications
Compound CID 78066488 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it plays a role in studying biochemical pathways and molecular interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of advanced materials and chemicals .
Mechanism of Action
Comparison with Other Compounds: Compound CID 78066488 is compared with other similar compounds to highlight its uniqueness. The comparison involves analyzing its structure, properties, and applications. Similar compounds may include those with analogous chemical structures or similar biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of specific data on CID 78066488, a comparative analysis cannot be performed using the provided evidence. However, the following general principles and examples from analogous studies are relevant:
Structural and Functional Comparisons
- Example 1 : CID 46907796 (a compound studied for Nrf2 inhibition) shares structural motifs with ChEMBL 1724922 and ChEMBL 1711746, such as aromatic rings and hydroxyl groups, which are critical for binding affinity .
- Example 2: In Hibiscus sabdariffa, compounds like chlorogenic acid (CID 1794427) and quercetin (CID 5280343) exhibit distinct bioactivity profiles despite structural similarities (e.g., phenolic hydroxyl groups). Chlorogenic acid is linked to antioxidant effects, while quercetin shows anti-inflammatory properties .
Pharmacokinetic and Pharmacodynamic Data
Methodological Insights
- Mass Spectrometry: Techniques like LC-ESI-MS with in-source CID (collision-induced dissociation) differentiate structural isomers (e.g., ginsenosides Rf and pseudoginsenoside F11) by their fragmentation patterns .
- Collision Energy Optimization : CID voltage and charge state influence fragmentation efficiency, as shown in oligonucleotide studies (). Similar principles apply to small-molecule characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
